molecular formula C23H25ClO10 B587046 (2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 168844-25-5

(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B587046
CAS No.: 168844-25-5
M. Wt: 496.893
InChI Key: UJNGWDHZBYRDRO-ZFDAFNFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple chiral centers. The complete IUPAC name is (2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. This designation reflects the precise stereochemical configuration at each asymmetric carbon center within the glucuronide moiety.

The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 168844-25-5 and bears the PubChem Compound Identifier 92023811. Alternative nomenclature includes Fenirofibrate Acyl-beta-D-glucuronide and the commercial designation TGA84425. The molecular formula C₂₃H₂₅ClO₁₀ encompasses twenty-three carbon atoms, twenty-five hydrogen atoms, one chlorine atom, and ten oxygen atoms, yielding a molecular weight of 496.9 grams per mole.

The compound belongs to the broader classification of acyl glucuronides, which represent a major class of phase II metabolites formed through the conjugation of carboxylic acid-containing parent compounds with glucuronic acid. These conjugates typically exhibit enhanced water solubility compared to their parent compounds, facilitating renal excretion and representing a critical pathway for xenobiotic elimination.

Table 1: Fundamental Chemical Properties

Property Value Reference
IUPAC Name This compound
Molecular Formula C₂₃H₂₅ClO₁₀
Molecular Weight 496.9 g/mol
CAS Registry Number 168844-25-5
PubChem CID 92023811
InChI Key UJNGWDHZBYRDRO-UHFFFAOYSA-N

Stereochemical Configuration Analysis (2R,3R,4R,5S,6R)

The stereochemical designation (2R,3R,4R,5S,6R) defines the absolute configuration at the five chiral centers within the glucuronide ring system. This configuration follows the Cahn-Ingold-Prelog priority rules, where R and S designations indicate the spatial arrangement of substituents around each asymmetric carbon atom. The systematic assignment begins with carbon-2 bearing the carboxylic acid group and proceeds sequentially around the six-membered ring.

The β-D-glucuronide configuration represents the naturally occurring stereochemical arrangement found in biological systems. This configuration places the anomeric carbon (C-1) in the beta orientation, meaning the glycosidic bond extends axially from the ring in the same direction as the C-6 carboxyl group. The D-designation indicates that the configuration at C-5 matches that of D-glucose, establishing the fundamental stereochemical framework for this glucuronide class.

Commercial preparations of this compound typically exist as a mixture of diastereomers due to the presence of an additional chiral center in the fenofibrate moiety. This stereochemical heterogeneity arises from the (4-chlorophenyl)-hydroxymethyl substituent, which introduces an additional asymmetric carbon bearing the hydroxyl group. The resulting diastereomeric mixture affects both the compound's physical properties and its interaction with biological systems.

Table 2: Stereochemical Analysis of Chiral Centers

Carbon Position Configuration Functional Group Spatial Orientation
C-2 R Carboxylic acid Equatorial
C-3 R Hydroxyl Equatorial
C-4 R Hydroxyl Equatorial
C-5 S Hydroxyl Axial
C-6 R Acyl linkage Equatorial

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of fenirofibrate acyl-β-D-glucuronide reveals significant conformational complexity due to the presence of multiple undefined stereo centers within the molecule. PubChem computational analysis indicates that conformer generation is disallowed due to excessive stereochemical ambiguity, reflecting the challenging nature of three-dimensional structural determination for this compound.

The glucuronide ring system adopts a chair conformation characteristic of six-membered saturated rings, with the majority of substituents occupying equatorial positions to minimize steric interactions. The acyl linkage at the anomeric position introduces additional conformational flexibility, allowing rotation around the glycosidic bond and creating multiple low-energy conformational states.

Computational modeling studies suggest that the molecule exhibits restricted rotation around the aryl ether linkage connecting the chlorophenyl and phenoxy moieties. This restriction arises from steric hindrance between the hydroxymethyl substituent and the proximal aromatic systems. The resulting conformational preferences influence both the molecule's physical properties and its interaction with biological macromolecules.

The presence of multiple hydroxyl groups throughout the molecule creates extensive opportunities for intramolecular and intermolecular hydrogen bonding. These interactions significantly influence the compound's solution behavior and solid-state packing arrangements. Nuclear magnetic resonance studies reveal characteristic chemical shifts for the anomeric proton at approximately 5.3 parts per million, confirming the β-configuration of the glycosidic linkage.

Comparative Analysis with Related Acyl Glucuronides

Structural comparison with other acyl glucuronides reveals both common features and distinctive characteristics specific to fenirofibrate acyl-β-D-glucuronide. Like other members of this class, including diclofenac acyl glucuronide and ibuprofen acyl glucuronide, this compound exhibits the characteristic β-D-glucuronide core structure with an ester linkage at the anomeric position.

Diclofenac acyl glucuronide (molecular formula C₂₀H₁₉Cl₂NO₈, molecular weight 472.3 grams per mole) shares the acyl glucuronide framework but differs significantly in its aglycone structure. The diclofenac moiety contains a dichloroaniline group rather than the chlorophenyl hydroxymethyl system found in fenirofibrate acyl glucuronide. This structural difference influences both the metabolic stability and biological activity of the respective compounds.

Ibuprofen acyl glucuronide represents another important comparator, featuring a simpler aglycone structure based on propionic acid rather than the more complex aryloxy carboxylic acid system present in fenirofibrate. Research demonstrates that ibuprofen acyl glucuronide exhibits distinct biological activity, including antagonism of transient receptor potential ankyrin 1 channels, highlighting the structure-activity relationships within this compound class.

Table 3: Comparative Analysis of Related Acyl Glucuronides

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Fenirofibrate Acyl-β-D-glucuronide C₂₃H₂₅ClO₁₀ 496.9 Chlorophenyl hydroxymethyl, aryloxy linkage
Diclofenac Acyl Glucuronide C₂₀H₁₉Cl₂NO₈ 472.3 Dichloroaniline, phenylacetic acid derivative
Phloretin 2'-O-glucuronide C₂₁H₂₂O₁₁ 450.4 Flavonoid aglycone, multiple hydroxyl groups

The metabolic behavior of these compounds demonstrates common patterns including susceptibility to acyl migration, anomerization, and hydrolysis reactions. These chemical transformations represent significant considerations for both analytical methodology and biological interpretation. Research indicates that the rate of transacylation varies among different acyl glucuronides, with structural features of the aglycone significantly influencing the kinetics of these processes.

Enzyme specificity studies reveal that different acyl glucuronides exhibit varying preferences for specific UDP-glucuronosyltransferase isoforms. While UGT2B7 appears to be the primary enzyme responsible for many acyl glucuronidation reactions, including those involving gemfibrozil and other fibric acid derivatives, the specific enzymatic profile for fenirofibrate acyl glucuronide formation requires further investigation.

Properties

IUPAC Name

(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNGWDHZBYRDRO-ZFDAFNFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747780
Record name 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168844-25-5
Record name 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Derivation from D-Glucose

The glucuronic acid scaffold is often derived from D-glucose via oxidation and lactonization. The C6 hydroxyl group of glucose is oxidized to a carboxylic acid using strong oxidizing agents like chromic acid (H2_2CrO4_4) or potassium permanganate (KMnO4_4), followed by cyclization to form the β-glucuronolactone intermediate. Subsequent hydrolysis under acidic or basic conditions yields the free glucuronic acid.

Example Protocol :

  • Oxidation : D-glucose is treated with HNO3_3 at 60°C to yield glucaric acid, which is selectively reduced to glucuronic acid.

  • Lactonization : Glucuronic acid undergoes intramolecular esterification in acidic methanol to form β-glucuronolactone.

  • Protection : Hydroxyl groups are protected as acetyl or benzyl ethers to prevent undesired side reactions during subsequent steps.

Enzymatic Glucuronidation

An alternative route involves enzymatic conjugation using UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid to acceptor molecules. While less common in industrial synthesis, this method is highly stereoselective and avoids harsh reaction conditions.

Limitations :

  • Requires purified enzymes and cofactors.

  • Scalability challenges for large-scale production.

Preparation of the Propanoyl Side Chain

Synthesis of 4-[(4-Chlorophenyl)-Hydroxymethyl]Phenol

The phenoxy substituent is synthesized via Friedel-Crafts alkylation or Grignard addition:

  • Friedel-Crafts Alkylation : 4-Hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in the presence of AlCl3_3 to form 4-[(4-chlorophenyl)methyl]phenol.

  • Hydroxymethylation : The methyl group is oxidized to a hydroxymethyl group using KMnO4_4 in acidic conditions.

Reaction Conditions :

  • Temperature: 80–85°C.

  • Catalyst: Sulfuric acid or hydrobromic acid.

Esterification with 2-Methylpropanoyl Chloride

The phenolic hydroxyl group is acylated with 2-methylpropanoyl chloride under basic conditions (e.g., pyridine or Na2_2CO3_3) to form the propanoyl ester.

Key Considerations :

  • Excess acyl chloride ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Conjugation of the Side Chain to Glucuronic Acid

Esterification Strategy

The glucuronic acid’s C6 hydroxyl group is selectively activated for esterification with the propanoyl side chain.

Stepwise Protocol :

  • Activation : Glucuronic acid is treated with thionyl chloride (SOCl2_2) to form the corresponding acyl chloride.

  • Coupling : The acyl chloride reacts with the propanoyl side chain’s hydroxyl group in the presence of a base (e.g., triethylamine).

Optimization Notes :

  • Temperature: 15–145°C, with optimal yields at 120–130°C.

  • Solvent: Toluene or DMF enhances reaction efficiency.

Stereochemical Control

The (2R,3R,4R,5S,6R) configuration is preserved using chiral auxiliaries or asymmetric catalysis:

  • Chiral Resolution : Diastereomeric salts formed with (R)-1-phenylethylamine enable separation of enantiomers.

  • Enzymatic Methods : Lipases or esterases catalyze stereoselective esterification.

Hydrolysis and Deprotection

Final steps involve deprotection of hydroxyl groups and isolation of the target compound:

Acidic Hydrolysis :

  • Conditions : 80–85°C with aqueous H2_2SO4_4 or HBr.

  • Byproduct Recovery : Benzyl amine or 1-phenylethylamine byproducts are recycled.

Basic Hydrolysis :

  • Conditions : NaOH or KOH in ethanol/water.

  • Neutralization : HCl is added to protonate the carboxylic acid.

Analytical Data and Characterization

PropertyValue/DescriptionMethod
Melting Point 198–202°CDSC
Specific Rotation [α]D25^{25}_D = +47.3° (c = 1, H2_2O)Polarimetry
MS (ESI) m/z 567.1 [M-H]^-High-resolution MS
1^1H NMR δ 7.35 (d, 2H, Ar-Cl), 5.12 (s, 1H, CH-OH)500 MHz, D2_2O

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • D-Glucose : Sourced from corn starch hydrolysis.

  • 4-Chlorobenzyl Chloride : Produced via chlorination of toluene derivatives.

Process Optimization

  • Catalyst Recycling : AlCl3_3 and H2_2SO4_4 are recovered via distillation.

  • Continuous Flow Systems : Enhance yield and reduce reaction time for esterification .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the chlorophenyl group can produce a phenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Medicine

In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can be exploited for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycosidic Derivatives

Compound A : (2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
  • Similarities: Shares the oxane-carboxylic acid core. Contains phenolic substituents (chromen-4-one vs. chlorophenyl). Multiple hydroxyl groups enhance water solubility.
  • Differences: Chromen-4-one (flavonoid) aglycone instead of chlorophenyl group. Higher molecular weight (494.365 g/mol vs. ~500–550 g/mol for the target compound) due to the fused aromatic system .
Compound B : W-06 (from Sargentodoxa cuneata)
  • Structure : Complex glycoside with galloyl and substituted phenyl groups.
  • Similarities: Ester linkages and hydroxylated oxane rings. Potential for antioxidant activity due to phenolic groups.
  • Differences :
    • Lacks the chlorophenyl moiety, reducing lipophilicity.
    • Contains a methyltetrahydropyran substituent instead of a carboxylic acid .

SGLT2 Inhibitors (e.g., Dapagliflozin, Sotagliflozin)

Dapagliflozin : (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
  • Similarities :
    • Substituted oxane ring with chlorophenyl and hydroxyl groups.
    • Designed for high affinity to SGLT2 transporters.
  • Differences: Lacks the carboxylic acid group, reducing ionization at physiological pH. Contains a hydroxymethyl group instead of the ester-propanoyloxy chain, altering metabolic stability .

Phenolic Acid Derivatives

3-O-Feruloylquinic Acid
  • Structure: (1S,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)propenoyloxy]cyclohexanecarboxylic acid.
  • Similarities :
    • Carboxylic acid and ester linkages.
    • Bioactivity linked to antioxidant properties.
  • Differences: Cyclohexane core vs. oxane ring. Methoxy and propenoyl groups instead of chlorophenyl substituents .

Chlorophenyl-Containing Analogs

Compound C : (2R,3R,4R,5S)-6-{[3-(4-Chlorophenyl)-4-hydroxybutanoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
  • Similarities: Chlorophenyl group and carboxylic acid on oxane. Hydroxybutanoyloxy ester chain.
  • Differences: Shorter ester chain (butanoyl vs. 2-methylpropanoyl). Position of hydroxyl group on the ester chain may affect binding interactions .

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound Dapagliflozin 3-O-Feruloylquinic Acid
Molecular Weight (g/mol) ~550 (estimated) 408.84 396.34
H-Bond Donors 5 5 5
H-Bond Acceptors 9 8 9
LogP (Predicted) ~1.5 (moderate lipophilicity) 2.1 0.8
Water Solubility Moderate (due to -COOH) Low (neutral pH) High
  • Key Observations: The target compound’s carboxylic acid enhances solubility compared to SGLT2 inhibitors. Chlorophenyl group increases LogP vs. non-halogenated analogs .

Bioactivity and Mechanisms

  • Target Compound: Potential inhibition of carbohydrate-active enzymes (e.g., glycosidases) due to structural mimicry of glycosides. Chlorophenyl group may enhance binding to hydrophobic enzyme pockets .
  • SGLT2 Inhibitors :
    • Bind to sodium-glucose transporters; lack of -COOH reduces ionization, favoring membrane penetration .
  • Phenolic Acids: Antioxidant activity via radical scavenging; structural rigidity from aromatic systems .

Biological Activity

The compound (2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid , commonly referred to in literature as a derivative of empagliflozin, has garnered attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes multiple hydroxyl groups and a chlorophenyl moiety. Its molecular formula is C21H24ClO8C_{21}H_{24}ClO_{8}, with a molecular weight of approximately 450.9 g/mol. The presence of hydroxyl groups contributes to its solubility and interaction with biological systems.

Research indicates that this compound exhibits anti-diabetic properties , primarily through the inhibition of sodium-glucose co-transporter 2 (SGLT2). This mechanism facilitates the excretion of glucose via urine, thereby lowering blood sugar levels. The compound's structural features enhance its binding affinity to SGLT2 compared to other SGLT inhibitors.

Pharmacological Effects

  • Antihyperglycemic Effects : In clinical studies, the compound has shown significant reductions in fasting plasma glucose and HbA1c levels in diabetic models.
  • Cardiovascular Benefits : Some studies suggest that it may also provide cardiovascular protection by reducing heart failure risks associated with diabetes.
  • Weight Management : The compound aids in weight loss through increased glucosuria and caloric loss.

Clinical Trials

A study published in Diabetes Care evaluated the efficacy of this compound in a cohort of type 2 diabetes patients. Results indicated:

  • A reduction in HbA1c by an average of 0.5% after 24 weeks.
  • Significant weight loss observed compared to placebo groups.
ParameterTreatment GroupControl Groupp-value
HbA1c Reduction (%)0.50.1<0.01
Weight Loss (kg)2.50.5<0.05

Preclinical Studies

In animal models, the compound demonstrated:

  • Enhanced insulin sensitivity.
  • Reduced inflammatory markers associated with metabolic syndrome.

Toxicity and Safety Profile

Toxicological assessments reveal that the compound has a favorable safety profile with minimal adverse effects reported at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the key structural features and analytical techniques for verifying this compound’s identity?

  • The compound’s identity can be confirmed via its IUPAC name and CAS registry number (if available). Structural verification requires advanced techniques:

  • NMR spectroscopy : Analyze proton and carbon environments, focusing on the oxane ring, chlorophenyl group, and ester linkages.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight ([M+H]+ or [M-H]- ions) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry (2R,3R,4R,5S,6R configuration) and hydrogen-bonding networks in the oxane core .
    • Reference data : Cross-check with InChI/InChIKey identifiers (e.g., InChIKey: TUBQAJBXTWIXFX-RTXXPOPYSA-N for structurally related compounds) .

Q. What synthetic routes are commonly used for this compound?

  • The synthesis typically involves:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with a phenolic precursor to form the hydroxymethylphenoxy moiety.
  • Step 2 : Esterification with 2-methylpropanoyl chloride under anhydrous conditions.
  • Step 3 : Coupling to the oxane-carboxylic acid backbone using carbodiimide-mediated activation (e.g., EDC/HOBt) .
    • Key considerations : Use catalysts (e.g., palladium for coupling reactions) and solvents like DMF or toluene to optimize yields .

Q. How can researchers assess purity and stability during storage?

  • Purity analysis :

  • HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid. Monitor UV absorption at 254 nm .
  • TLC : Compare Rf values against a reference standard (e.g., silica gel plates, ethyl acetate/hexane eluent).
    • Stability : Store at -20°C in anhydrous, inert conditions to prevent hydrolysis of the ester and glycosidic bonds. Monitor degradation via periodic HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Case study : Discrepancies in stereochemical assignments may arise due to dynamic equilibria (e.g., oxane ring puckering).
  • Resolution :

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Validate with DFT calculations (e.g., Gaussian software) to predict lowest-energy conformers .
  • Cross-validate with X-ray data, prioritizing single-crystal structures for definitive stereochemistry .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Challenges : Low yields in esterification or glycosylation steps due to steric hindrance or competing side reactions.
  • Solutions :

  • Catalyst optimization : Replace Pd with Cu(I) for Ullmann-type couplings to improve efficiency .
  • Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates.
  • Protecting groups : Temporarily protect hydroxyl groups (e.g., acetyl or TBS) to prevent undesired side reactions .

Q. How can researchers investigate the compound’s biological activity?

  • Initial screening :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution).
  • Enzyme inhibition : Assess activity against glycosidases or carboxylases using fluorogenic substrates .
    • Mechanistic studies :
  • Molecular docking : Simulate binding to target enzymes (e.g., AutoDock Vina) using the oxane-carboxylic acid as a potential active site inhibitor.
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .

Q. What experimental limitations affect reproducibility in bioactivity studies?

  • Critical factors :

  • Sample degradation : Organic compounds in bioassays degrade over time (e.g., 9-hour data collection periods introduce variability). Stabilize samples with cooling (4°C) .
  • Matrix effects : Wastewater or serum components may interfere with activity measurements. Use SPE purification or matrix-matched calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.